フェニルエチル β-D-グルコピラノシド

概要

説明

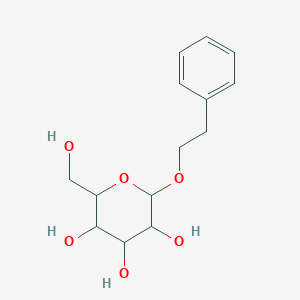

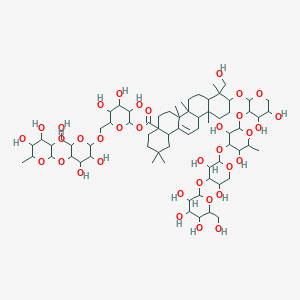

Phenylethyl beta-D-glucopyranoside is a glycoside compound that consists of a phenylethyl group attached to a beta-D-glucopyranoside moiety. This compound is known for its presence in various natural sources, including plants and flowers, where it contributes to aroma and flavor profiles . It has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties .

科学的研究の応用

Phenylethyl beta-D-glucopyranoside has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound in glycosylation studies and synthesis of glycosides.

Biology: Investigated for its role in plant metabolism and its contribution to plant aroma and flavor.

Medicine: Studied for its anti-inflammatory and anti-cancer properties.

Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and taste.

作用機序

Target of Action

Phenylethyl beta-D-glucopyranoside primarily targets nitric oxide (NO) , inducible nitric oxide synthase (iNOS) , and cyclooxygenase-2 (COX-2) . These targets play crucial roles in inflammation and cancer, making them important in the compound’s anti-inflammatory and anti-cancer activities .

Mode of Action

The compound inhibits the production of nitric oxide (NO) and the expression of iNOS and COX-2 . By doing so, it reduces inflammation and potentially inhibits cancer cell growth . Additionally, Phenylethyl beta-D-glucopyranoside inhibits the nuclear translocation of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Biochemical Pathways

The inhibition of NO production and the expression of iNOS and COX-2 by Phenylethyl beta-D-glucopyranoside affects the NF-κB signaling pathway . This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . The compound’s action on this pathway can lead to downstream effects such as reduced inflammation and potentially inhibited cancer cell growth .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 1 mg/ml , which could potentially impact its bioavailability.

Result of Action

As a result of its action on NO, iNOS, COX-2, and NF-κB, Phenylethyl beta-D-glucopyranoside exhibits anti-inflammatory and anti-cancer activities . It reduces inflammation by inhibiting NO production and the expression of iNOS and COX-2 . Its inhibition of NF-κB nuclear translocation can also lead to reduced inflammation and potentially inhibited cancer cell growth .

Action Environment

It is known that the compound should be stored at 4°c in sealed storage, away from moisture . This suggests that environmental conditions such as temperature and humidity could potentially influence the compound’s stability and efficacy.

生化学分析

Biochemical Properties

Phenylethyl beta-D-glucopyranoside has been found to interact with various biomolecules. It inhibits the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions suggest that Phenylethyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly those related to inflammation and cancer.

Cellular Effects

In lipopolysaccharide (LPS)-stimulated murine Raw 264.7 macrophages, Phenylethyl beta-D-glucopyranoside has been shown to inhibit not only nitric oxide (NO) production but also significantly inhibit the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) without inducing cytotoxicity . It also attenuates proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β) and other inflammation-related genes, such as IL-6 in a concentration-dependent manner .

Molecular Mechanism

Phenylethyl beta-D-glucopyranoside exerts its effects at the molecular level through several mechanisms. It inhibits the nuclear translocation of nuclear factor-κB (NF-κB), which is one of the most important transcription factors involved in the inflammatory process . By inhibiting NF-κB, it can reduce the expression of pro-inflammatory cytokines and adhesion molecules .

Metabolic Pathways

Phenylethyl beta-D-glucopyranoside is involved in the metabolic pathways of o-glycosyl compounds

準備方法

Synthetic Routes and Reaction Conditions

Phenylethyl beta-D-glucopyranoside can be synthesized through glycosylation reactions. One common method involves the reaction of phenylethyl alcohol with a glucosyl donor in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C .

Industrial Production Methods

In industrial settings, the production of phenylethyl beta-D-glucopyranoside may involve enzymatic glycosylation. Enzymes such as glycosyltransferases can be used to catalyze the transfer of a glucosyl group from a donor molecule to phenylethyl alcohol. This method offers high specificity and yields under controlled conditions .

化学反応の分析

Types of Reactions

Phenylethyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the phenylethyl group to phenylethyl alcohol.

Substitution: The glucopyranoside moiety can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Phenylacetic acid or phenylacetaldehyde.

Reduction: Phenylethyl alcohol.

Substitution: Various substituted glucopyranosides depending on the reagents used.

類似化合物との比較

Phenylethyl beta-D-glucopyranoside can be compared with other glycosides such as phenyl beta-D-galactopyranoside and phenyl alpha-D-glucopyranoside:

Phenyl beta-D-galactopyranoside: Similar structure but with a galactose moiety instead of glucose.

Phenyl alpha-D-glucopyranoside: Differing in the anomeric configuration (alpha vs.

Phenylethyl beta-D-glucopyranoside stands out due to its specific anti-inflammatory and anti-cancer activities, making it a unique compound in the realm of glycosides .

特性

IUPAC Name |

2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRIJUWUQTVDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18997-54-1 | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 39 °C | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of Phenylethyl beta-D-glucopyranoside and what roles does it play in these organisms?

A1: Phenylethyl beta-D-glucopyranoside is found in a variety of plants. In roses (Rosa 'Hoh-Jun' and Rosa damascena Mill.), it acts as a precursor to 2-phenylethanol, a significant fragrance compound. [] This conversion suggests a role in attracting pollinators. Additionally, its presence has been noted in the underground part of Rhodiola sacra S. H. Fu, although its specific function in this plant remains unclear. []

Q2: How does Phenylethyl beta-D-glucopyranoside contribute to the aroma profile of certain plants?

A2: This compound acts as a precursor to 2-phenylethanol, a key aroma compound in various plants, particularly roses. Research suggests that Phenylethyl beta-D-glucopyranoside is converted to 2-phenylethanol during flower opening, contributing to the characteristic rose fragrance. [] This conversion highlights the compound's role in shaping the aroma profile of specific plant species.

Q3: Can Phenylethyl beta-D-glucopyranoside be synthesized enzymatically?

A3: Yes, research has demonstrated the successful chemoenzymatic synthesis of Phenylethyl beta-D-glucopyranoside using cellobiose phosphorylase from Clostridium thermocellum. [] This enzymatic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.

Q4: Have there been any studies investigating the antioxidant potential of Phenylethyl beta-D-glucopyranoside?

A5: While not directly investigated, its presence in Moricandia arvensis alongside compounds with confirmed antioxidant activity hints at a possible antioxidant role. [] Further research is needed to determine if it possesses inherent antioxidant properties or contributes synergistically to the overall antioxidant capacity.

Q5: What analytical techniques are commonly employed for the characterization and quantification of Phenylethyl beta-D-glucopyranoside?

A6: Several analytical techniques are crucial for characterizing and quantifying Phenylethyl beta-D-glucopyranoside. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine its structure and study its interactions. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for analyzing its presence and conversion in plant extracts, particularly concerning its role as a 2-phenylethanol precursor. []

Q6: Are there any known enzymes capable of hydrolyzing Phenylethyl beta-D-glucopyranoside?

A7: Research indicates that beta-glucosidase isolated from the fungus Geotrichum candidum 3c can hydrolyze Phenylethyl beta-D-glucopyranoside. [] This enzymatic hydrolysis highlights the potential for utilizing specific enzymes for the modification or breakdown of this compound.

Q7: What is the significance of studying the biogenesis of Phenylethyl beta-D-glucopyranoside?

A8: Understanding the biosynthesis of Phenylethyl beta-D-glucopyranoside, particularly its relationship with 2-phenylethanol, is crucial for manipulating plant fragrance. [] This knowledge can contribute to developing new cultivars with enhanced aroma profiles for the perfume and food industries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)